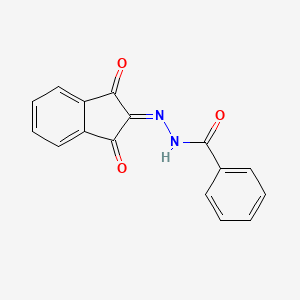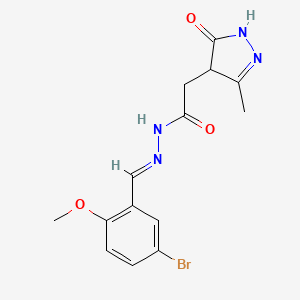
4-nitrobenzyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl 2-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is mainly used as a photolabile protecting group for carboxylic acids, which is a critical tool in organic chemistry.
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl 2-bromobenzoate involves the formation of a covalent bond between the protecting group and the carboxylic acid. The bond is stable in the dark but is cleaved upon exposure to ultraviolet light. This results in the release of the carboxylic acid and the regeneration of the this compound protecting group.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-nitrobenzyl 2-bromobenzoate in laboratory experiments include its ease of use, high selectivity, and the ability to remove the protecting group using light. However, the limitations include the requirement for ultraviolet light for cleavage and the limited solubility in some organic solvents.
Zukünftige Richtungen
There are several future directions for research on 4-nitrobenzyl 2-bromobenzoate. One potential direction is the development of new photolabile protecting groups with improved properties. Another direction is the application of this compound in the synthesis of complex organic molecules. Additionally, research could focus on the use of this compound in the development of new drug delivery systems.
Conclusion:
In conclusion, this compound is a valuable tool in organic chemistry due to its use as a photolabile protecting group for carboxylic acids. The compound has low toxicity and is considered safe for use in laboratory experiments. While there are limitations to its use, there are several future directions for research on this compound that could lead to the development of new and improved applications.
Synthesemethoden
The synthesis of 4-nitrobenzyl 2-bromobenzoate involves the reaction of 4-nitrobenzyl alcohol with 2-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl 2-bromobenzoate has a wide range of applications in scientific research. One of the most significant applications is its use as a photolabile protecting group for carboxylic acids. This compound can be used to protect carboxylic acids from undesired reactions during synthesis and can be easily removed by exposure to light. This makes it a critical tool in organic chemistry.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANBZMUNHDIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)




![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
